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Compound of Interest

Compound Name: Potassium thioacetate

Cat. No.: B8817511 Get Quote

An In-depth Examination of the Archetypal Translocator Protein (TSPO) Ligand in Cellular and

Disease Research

Important Note: The initial query for CAS 10387-40-3, which corresponds to Potassium
Thioacetate, appears to be inconsistent with the request for in-depth foundational research

applications in a biomedical context. The provided details and subsequent research strongly

indicate that the compound of interest is PK11195, a renowned research tool with the chemical

name 1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide. This

document will proceed with a comprehensive analysis of PK11195.

Introduction
PK11195 is a high-affinity, selective antagonist for the Translocator Protein (TSPO), an 18 kDa

protein primarily located in the outer mitochondrial membrane.[1] Its discovery and

characterization have been pivotal in elucidating the physiological and pathological roles of

TSPO. This technical guide provides a detailed overview of the foundational research

applications of PK11195, with a focus on its mechanism of action, key experimental data, and

the signaling pathways it modulates.

Core Mechanism of Action
PK11195 exerts its biological effects primarily through its interaction with TSPO. TSPO is a

component of a multi-protein complex that includes the voltage-dependent anion channel

(VDAC) and the adenine nucleotide translocase (ANT), which are crucial regulators of
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mitochondrial function and apoptosis.[2] The binding of PK11195 to TSPO can influence a

range of cellular processes, including:

Mitochondrial Apoptosis: PK11195 can promote apoptosis, presumably by modulating the

mitochondrial permeability transition pore (mPTP).[2][3]

Chemosensitization: It has been shown to enhance the efficacy of chemotherapy by

inhibiting the function of ATP-binding cassette (ABC) transporters like P-glycoprotein (Pgp),

leading to increased intracellular drug accumulation.[3]

Neuroinflammation and Microglial Activation: TSPO expression is significantly upregulated in

activated microglia, making radiolabeled PK11195 a valuable tool for imaging

neuroinflammation in various neurological disorders.[4][5]

Modulation of Cellular Signaling: PK11195 has been shown to influence various signaling

pathways, including those involved in oxidative stress, inflammation, and cell cycle

regulation.[6][7]

Quantitative Data Summary
The following tables summarize key quantitative data for PK11195 from various in vitro and in

vivo studies.

Parameter Value Species/System Reference

Binding Affinity (Ki) 2.9 nM Human [4]

9.3 nM (racemate) [4]

3.60 ± 0.41 nM [8]

Binding Affinity (Kd) 1.4 nM Rat brain tissue [9]

4.3 - 6.6 nM Human brain tissue [9]

IC50 (Proliferation) 80 - 120 µM
Neuroblastoma cell

lines
[2]

Table 1: Binding Affinity and In Vitro Efficacy of PK11195
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Study Type Animal Model Dose Key Findings Reference

Neuroinflammati

on

Rat model of

cortical

spreading

depression

1 mg/kg

(unlabeled)

Increased

binding potential

in the core and

ipsilateral

regions,

indicating

microglial

activation.

[10]

Cognitive

Dysfunction

Rat model of

LPS-induced

cognitive

dysfunction

3 mg/kg

Ameliorated

learning and

memory

impairment.

[5]

Pharmacokinetic

s
Rat

5, 10, 20 mg/kg

(i.v.)

Half-life of

elimination: ~5.4

h; Brain/plasma

ratio: ~3.

[11]

Table 2: In Vivo Studies Utilizing PK11195

Experimental Protocols
In Vitro Chemosensitization Assay
Objective: To determine the ability of PK11195 to sensitize cancer cells to chemotherapeutic

agents.

Methodology:

Cell Culture: Hematologic cancer cell lines (e.g., leukemia or myeloma cells) are cultured in

appropriate media.

Drug Treatment: Cells are pre-treated with varying concentrations of PK11195 for a specified

duration (e.g., 1 hour).
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Chemotherapy Exposure: A chemotherapeutic agent (e.g., doxorubicin, vincristine) is added

to the culture media at its IC50 concentration.

Viability Assay: After a defined incubation period (e.g., 48 hours), cell viability is assessed

using an Alamar blue assay or MTT assay.

Data Analysis: The reduction in cell viability in the presence of both PK11195 and the

chemotherapeutic agent is compared to the agent alone to determine the chemosensitizing

effect.[2]

PET Imaging of Neuroinflammation
Objective: To visualize and quantify microglial activation in the brain using radiolabeled

PK11195.

Methodology:

Radioligand Synthesis:--INVALID-LINK---PK11195 is synthesized from its precursor.[12]

Animal Model: A model of neuroinflammation is induced in rodents (e.g., via

lipopolysaccharide injection or induction of cortical spreading depression).[10]

Radioligand Injection: A bolus of --INVALID-LINK---PK11195 is injected intravenously into the

animal.[10]

PET Scan: A dynamic PET scan is acquired over a specific duration (e.g., 60 minutes).[10]

Image Analysis: The PET data is reconstructed and analyzed to determine the binding

potential (BP) of the radioligand in different brain regions. An increase in BP in specific

regions indicates increased TSPO expression and, consequently, microglial activation.[10]

Signaling Pathways and Experimental Workflows
PK11195-Mediated Chemosensitization
PK11195 can enhance the efficacy of chemotherapy through a dual mechanism: a TSPO-

dependent pro-apoptotic effect and a TSPO-independent inhibition of drug efflux pumps.
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PK11195-Mediated Chemosensitization Pathway
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Caption: Dual mechanism of PK11195 in chemosensitization.

Inhibition of NLRP3 Inflammasome Activation
PK11195 has been shown to reduce neuroinflammation by inhibiting the activation of the

NLRP3 inflammasome in microglia.
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PK11195 Inhibition of NLRP3 Inflammasome
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Caption: PK11195 attenuates neuroinflammation via NLRP3 inhibition.
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Workflow for Assessing Neuroprotective Effects
This workflow outlines the experimental steps to evaluate the neuroprotective effects of

PK11195 in a model of cognitive impairment.

Workflow for Assessing Neuroprotection by PK11195

Induce Cognitive Impairment
(e.g., LPS injection in rats)

Administer PK11195 or Vehicle

Behavioral Testing
(e.g., Morris Water Maze)

Hippocampal Tissue Collection

Western Blot Analysis
(TSPO, Autophagy markers)

Confocal Microscopy
(Microglial activation markers)

Data Analysis and Interpretation

Click to download full resolution via product page

Caption: Experimental workflow for PK11195 neuroprotection studies.
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Conclusion
PK11195 remains a cornerstone tool in the study of TSPO biology and its implications in a wide

array of pathological conditions. Its utility spans from fundamental research into mitochondrial

function and apoptosis to its application as a diagnostic imaging agent for neuroinflammation.

The data and protocols presented in this guide underscore the multifaceted nature of

PK11195's research applications and provide a foundation for future investigations into the

therapeutic potential of targeting the Translocator Protein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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